

optimizing Odm-203 treatment schedule for efficacy

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Compound of Interest

Compound Name: Odm-203

Cat. No.: B609718

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Technical Support Center: Odm-203

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Odm-203**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question	Answer
General	
What is the mechanism of action of Odm-203?	Odm-203 is an orally available, selective, and equipotent inhibitor of both fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs). [1] By inhibiting these receptor tyrosine kinases, Odm-203 can block downstream signaling pathways, leading to the inhibition of tumor cell proliferation and angiogenesis.[2]
What are the primary targets of Odm-203?	The primary targets of Odm-203 are FGFR1, FGFR2, FGFR3, FGFR4, VEGFR1, VEGFR2, and VEGFR3.[3]
In Vitro Experiments	
Why am I not observing the expected anti-proliferative effect in my cell line?	The efficacy of Odm-203 is dependent on the genetic background of the cell line. Cell lines with genomic alterations in the FGF/FGFR signaling pathway are more likely to be sensitive to Odm-203.[2] Ensure your cell line has a known dependency on FGFR signaling. For example, H1581, SNU16, and RT4 cells, which have FGFR alterations, are sensitive to Odm-203.[4][5]
What is the recommended concentration range for in vitro studies?	The IC50 values for Odm-203 in sensitive cell lines typically range from 50 to 150 nmol/L.[1][5] A starting dose-response experiment could range from 1 nmol/L to 3 µmol/L.[3][5]
How can I confirm target engagement in my cellular assays?	Target engagement can be confirmed by assessing the phosphorylation status of downstream signaling proteins. For FGFR inhibition, check for reduced phosphorylation of FGFR and FRS2.[6] For VEGFR inhibition, assess the phosphorylation of VEGFR2.[5]

In Vivo Experiments

What is a good starting dose for in vivo xenograft studies?

In preclinical xenograft models, Odm-203 has shown significant anti-tumor activity at well-tolerated doses of 20 and 40 mg/kg/day administered orally.[4][7]

What are the expected on-target physiological effects in animal models?

Inhibition of FGFR can lead to hyperphosphatemia, while VEGFR inhibition can be associated with effects on the vasculature.[8] Monitoring serum phosphate levels and observing for any signs of toxicity is recommended.

How long should the treatment duration be in my animal study?

In published studies, significant tumor growth inhibition was observed with 21 consecutive days of treatment.[2][4] The optimal duration may vary depending on the tumor model and study objectives.

Clinical Trial Design

What is the recommended optimal dose of Odm-203 in humans?

Based on a phase I/IIa clinical trial, the optimal tablet dose of Odm-203 was determined to be 400 mg/day administered with food.[9][10]

What are the most common adverse events observed with Odm-203 treatment in humans?

The most commonly reported treatment-related adverse events are bilirubin increase-related events (75%) and diarrhea (50%). The majority of these events are grade 1 or 2 in severity.[9][10][11]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of **Odm-203**

Target	IC50 (nmol/L)	Assay Type
FGFR1	11	Recombinant Kinase Assay
FGFR2	16	Recombinant Kinase Assay
FGFR3	6	Recombinant Kinase Assay
FGFR4	35	Recombinant Kinase Assay
VEGFR1	26	Recombinant Kinase Assay
VEGFR2	9	Recombinant Kinase Assay
VEGFR3	5	Recombinant Kinase Assay
H1581 Cells	104	Cell Proliferation Assay
SNU16 Cells	150	Cell Proliferation Assay
RT4 Cells	192	Cell Proliferation Assay
HUVEC Tube Formation	33	Endothelial Tube Formation Assay
Data sourced from multiple preclinical studies. [3] [4] [5] [8]		

Table 2: In Vivo Efficacy of **Odm-203** in Xenograft Models

Xenograft Model	Dose (mg/kg/day)	Treatment Duration	Tumor Growth Inhibition (%)
RT4	20	21 days	37
RT4	40	21 days	92
SNU16	30	12 days	Not specified, but significant
Renca (orthotopic)	7	21 days	Not specified, but significant
Renca (orthotopic)	20	21 days	75 (primary tumor)
Renca (orthotopic)	40	21 days	Not specified, but significant
Data compiled from preclinical in vivo studies. [4] [6] [7]			

Table 3: Clinical Efficacy of **Odm-203** (400 mg/day Tablet)

Parameter	Value	Patient Population
Overall Response Rate	9.2%	Advanced or metastatic solid tumors
Median Progression-Free Survival (FGFR aberrant)	16.1 weeks	Advanced or metastatic solid tumors
Median Progression-Free Survival (FGFR non-aberrant)	12.4 weeks	Advanced or metastatic solid tumors
Median Time on Treatment	14.5 weeks	Advanced or metastatic solid tumors
Data from the KIDES-203 Phase I/IIa clinical trial. [9] [10] [11]		

Experimental Protocols

1. Cell Proliferation Assay

- Cell Seeding: Seed cancer cell lines (e.g., H1581, SNU16, RT4) in 96-well plates at an optimized density in their respective growth media.
- Cell Attachment: Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.
- Compound Treatment: Prepare a serial dilution of **Odm-203** (e.g., an eight-dose concentration series up to 3 µmol/L).[\[5\]](#)
- Incubation: Add the diluted **Odm-203** to the cells and incubate for 96 hours.[\[3\]](#)[\[5\]](#)
- Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

2. Western Blot for Target Phosphorylation

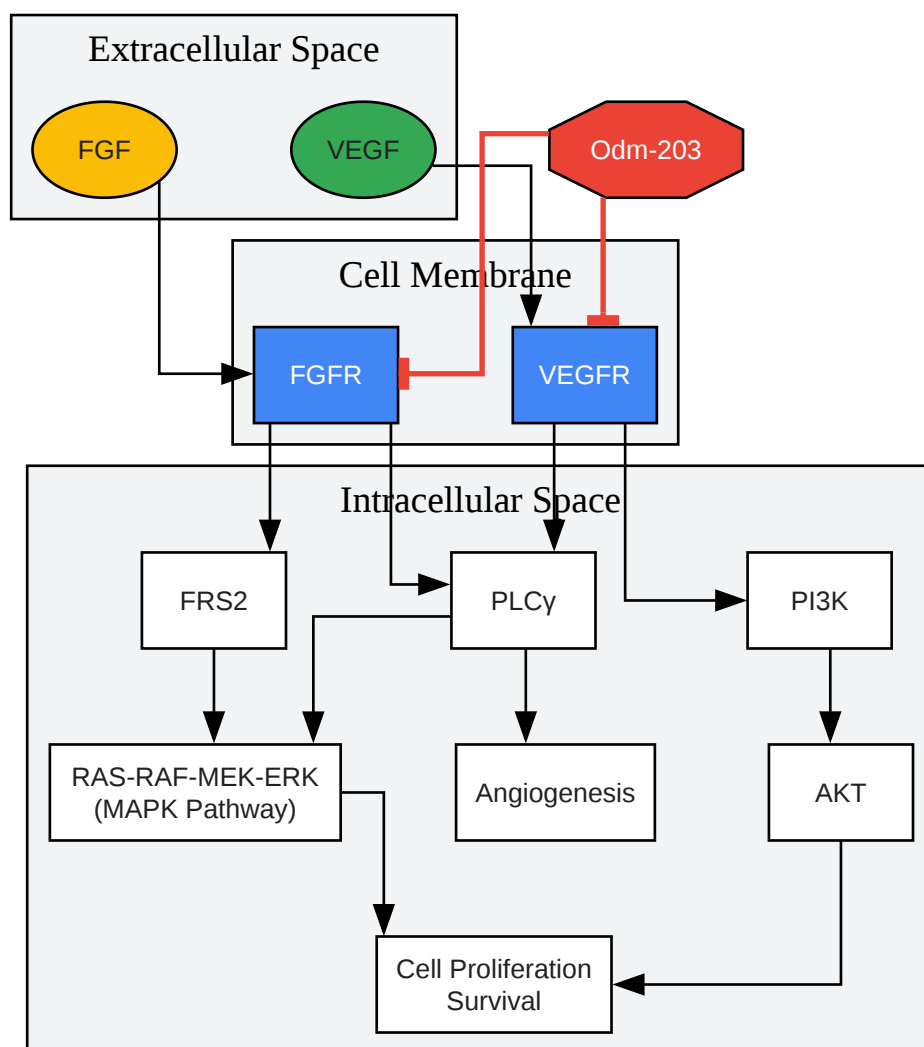
- Cell Culture and Starvation: Culture cells (e.g., SNU16 for FGFR, HUVEC for VEGFR) to 70-80% confluency. For HUVEC cells, serum-starve overnight with 1% FBS.[\[5\]](#)
- **Odm-203** Treatment: Treat the cells with varying concentrations of **Odm-203** for 1 hour.[\[5\]](#)
- Ligand Stimulation (for VEGFR): For HUVEC cells, stimulate with 20 ng/mL VEGF for 10 minutes.[\[5\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

- Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total FGFR, FRS2, or VEGFR2.[5]
- Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

3. In Vivo Xenograft Tumor Model

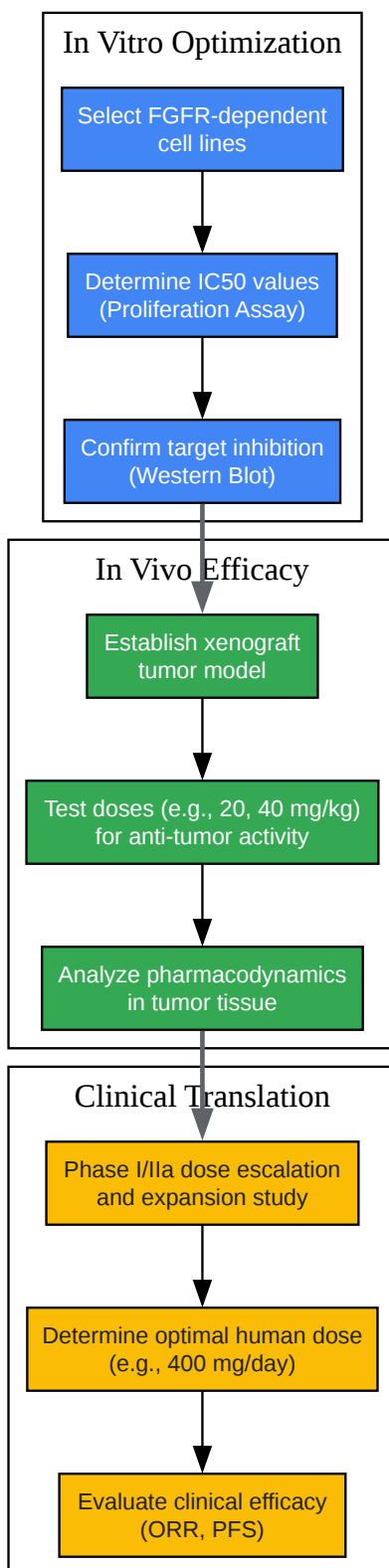
- Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., RT4 or SNU16) into the flank of immunocompromised mice.
- Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomization and Dosing: Randomize mice into treatment groups (vehicle control, **Odm-203** at 20 mg/kg, **Odm-203** at 40 mg/kg).
- Treatment Administration: Administer **Odm-203** or vehicle orally once daily for the duration of the study (e.g., 21 days).[4]
- Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
- Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested a few hours after the last dose for analysis of target phosphorylation by western blot or immunohistochemistry.[6]
- Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the anti-tumor effect.

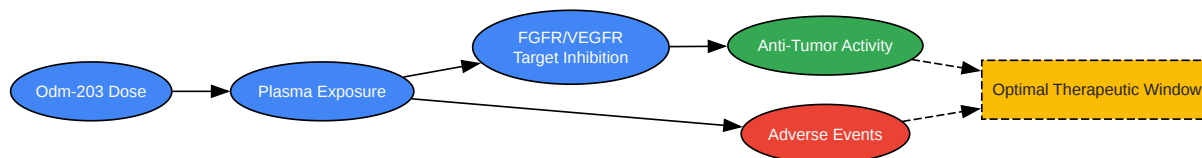
Visualizations



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Caption: **Odm-203** inhibits FGFR and VEGFR signaling pathways.





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